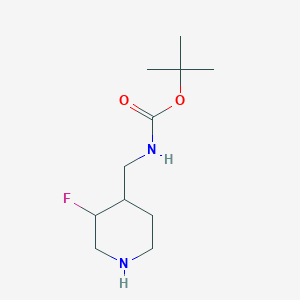

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo es un compuesto químico con la fórmula molecular C11H21FN2O2. Es un derivado de la piperidina, un anillo de seis miembros que contiene nitrógeno, y presenta un átomo de flúor en la posición 3 del anillo de piperidina. Este compuesto se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo suele implicar la reacción del carbamato de terc-butilo con un derivado de piperidina fluorado. Un método común incluye el uso de cloroformiato de terc-butilo y 3-fluoropiperidina en presencia de una base como la trietilamina. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas de síntesis similares pero a mayor escala. El proceso implica un control riguroso de las condiciones de reacción, incluida la temperatura, la presión y el uso de reactivos de alta pureza para garantizar la coherencia y la calidad del producto final. Se emplean técnicas avanzadas de purificación como la recristalización y la cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el átomo de flúor se puede reemplazar por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede dar lugar a un derivado de cetona o ácido carboxílico, mientras que la reducción suele producir una amina .

Aplicaciones en la investigación científica

El Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos de receptores.

Medicina: Se investiga su posible uso en el desarrollo de fármacos, en particular en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos especiales.

Aplicaciones Científicas De Investigación

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

El mecanismo de acción del Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El átomo de flúor aumenta la afinidad de unión del compuesto y la selectividad hacia estas dianas. El grupo carbamato puede formar enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de las enzimas, inhibiendo así su actividad. Este mecanismo es particularmente relevante en el contexto de los estudios de inhibición enzimática .

Comparación Con Compuestos Similares

Compuestos similares

- Carbamato de (3-fluoropiperidin-4-il) terc-butilo

- Carbamato de (3-fluoropiperidin-4-il)-N-metil terc-butilo

Singularidad

El Carbamato de ((3-fluoropiperidin-4-il)metil) terc-butilo es único debido a la presencia tanto del átomo de flúor como del grupo carbamato, que confieren propiedades químicas y biológicas distintas. El átomo de flúor aumenta la lipofilia y la estabilidad metabólica del compuesto, mientras que el grupo carbamato mejora su capacidad para interactuar con dianas biológicas .

Propiedades

Fórmula molecular |

C11H21FN2O2 |

|---|---|

Peso molecular |

232.29 g/mol |

Nombre IUPAC |

tert-butyl N-[(3-fluoropiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |

Clave InChI |

YFIXLOOYHRDQJF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCC1CCNCC1F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)

![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)

![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)

![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)

![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)